molecular formula C10H8N2 B1590011 2-(1H-Indol-4-yl)acetonitrile CAS No. 30933-66-5

2-(1H-Indol-4-yl)acetonitrile

Cat. No.: B1590011
CAS No.: 30933-66-5
M. Wt: 156.18 g/mol
InChI Key: GRDGWHIQADJRCG-UHFFFAOYSA-N
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Description

2-(1H-Indol-4-yl)acetonitrile is a compound that has been synthesized and studied for its optical, thermal, and electroluminescence properties . It is a donor–π–acceptor fluorophore that exhibits high fluorescence quantum yield and good thermal stability . This makes it an excellent candidate for OLED applications .


Synthesis Analysis

An efficient protocol for the activation of 3-(2-nitroethyl)-1H-indoles toward spirocyclization and subsequent rearrangement into 2-(1H-indol-2-yl)acetonitriles has been developed . A series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .


Molecular Structure Analysis

The geometric and electronic structures of the fluorophores in the ground and excited states have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The absorption of the compounds in various solvents corresponds to S0 → S1 transitions .


Chemical Reactions Analysis

The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units . The most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.18400 and a density of 1.219g/cm3 . It has a boiling point of 374.108ºC .

Scientific Research Applications

Cyclizations and Core Synthesis

  • The compound has been used in Mn(III)-mediated oxidative cyclization reactions to yield 1,2-annulated products, which are crucial for synthesizing complex structures like the tetracyclic core of tronocarpine. This demonstrates its utility in expanding the scope of cyclizations within organic synthesis (Magolan & Kerr, 2006).

Conversion to Acetonitriles

  • Research has also focused on the conversion of nitroalkenes to 2-(1H-indol-2-yl)acetonitriles, showcasing a method to transform byproducts into useful acetonitrile target molecules, highlighting the versatility of indole-based compounds in synthetic chemistry (Aksenov et al., 2021).

Cyanation Methods

  • Innovative copper-mediated C2-cyanation using acetonitrile as a nonmetallic cyanide source has been developed, providing an alternative route to indole-2-carbonitriles. This highlights the role of 2-(1H-Indol-4-yl)acetonitrile derivatives in facilitating novel cyanation approaches (Pan et al., 2013).

Anti-inflammatory and Antibacterial Agents

  • A series of new chalcone derivatives, incorporating the indole moiety, were synthesized and evaluated for their anti-inflammatory activity, underscoring the potential of this compound derivatives in the development of therapeutic agents (Rehman et al., 2022).
  • Additionally, 3-(1-(1H-indol-3-yl)-2-oxo-2-phenylethyl)indolin-2-ones, synthesized through conjugate addition of indoles onto en-1,4-dione, have shown modest antibacterial and antifungal properties, further illustrating the biomedical applications of these compounds (Reddy et al., 2011).

Mechanism of Action

Future Directions

The future directions of research on 2-(1H-Indol-4-yl)acetonitrile could involve further exploration of its optical, thermal, and electroluminescence properties for potential applications in OLEDs . Additionally, the development of new synthesis protocols could lead to the creation of novel fluorophores with improved properties .

Properties

IUPAC Name

2-(1H-indol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDGWHIQADJRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510841
Record name (1H-Indol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30933-66-5
Record name (1H-Indol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-4-ylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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